Intra-Class Quinazoline Potency
Glucocerebrosidase-IN-2 (compound 12) demonstrates a potency in the micromolar range for inhibiting GCase activity. When comparing its reported activity to the structurally distinct, non-iminosugar inhibitor NCGC00092410, Glucocerebrosidase-IN-2 (AC50 = 25.29 µM) is approximately 800-fold less potent than NCGC00092410 (IC50 = 31 nM) [1]. This significant difference in potency highlights the distinct structure-activity relationship within the quinazoline class.
| Evidence Dimension | Inhibitory Potency (AC50/IC50) |
|---|---|
| Target Compound Data | 25.29 µM (AC50) |
| Comparator Or Baseline | NCGC00092410: 0.031 µM (31 nM) (IC50) |
| Quantified Difference | ~815-fold less potent |
| Conditions | N370S mutant tissue homogenate for target compound; assay conditions for comparator may differ. |
Why This Matters
Understanding potency differences is critical for selecting the appropriate tool compound for dose-response studies, with higher potency compounds being preferred for probing target engagement at lower concentrations.
- [1] MedChemExpress. NCGC00092410 product datasheet. Accessed 2025. View Source
